molecular formula C22H26N2O5 B11314993 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11314993
M. Wt: 398.5 g/mol
InChI Key: AIBPUWWRNLHOSQ-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol is a complex organic compound featuring a unique structure that includes a trimethoxyphenyl group and a tetrahydrooxazoloquinolinol core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions include quinone derivatives, reduced analogs, and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol apart is its unique oxazoloquinoline core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets that are not observed with simpler trimethoxyphenyl derivatives .

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

3,7,7-trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C22H26N2O5/c1-11-16-17(12-7-8-15(26-4)20(28-6)19(12)27-5)18-13(23-21(16)29-24-11)9-22(2,3)10-14(18)25/h7-8,17,23H,9-10H2,1-6H3

InChI Key

AIBPUWWRNLHOSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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